REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[N:4]1[CH2:5][CH2:6][N:7]([CH2:10][c:11]2[cH:12][cH:13][c:14]([O:17][c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[cH:15][cH:16]2)[CH2:8][CH2:9]1.[CH3:27][CH2:28][OH:29].[K+:25].[OH-:24].[OH2:26]>>[NH:4]1[CH2:5][CH2:6][N:7]([CH2:10][c:11]2[cH:12][cH:13][c:14]([O:17][c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[cH:15][cH:16]2)[CH2:8][CH2:9]1
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Name
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CC(=O)N1CCN(Cc2ccc(Oc3ccccc3)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCN(Cc2ccc(Oc3ccccc3)cc2)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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c1ccc(Oc2ccc(CN3CCNCC3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |